ETHYL (E)-3-{3-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOATE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (E)-3-{3-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde and an appropriate acid catalyst to form the benzodioxole ring.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the phenolic hydroxyl group using methyl iodide and a base such as potassium carbonate.
Formation of the Propenoate Ester: The final step involves the Knoevenagel condensation of the benzodioxole derivative with ethyl cyanoacetate in the presence of a base like piperidine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL (E)-3-{3-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
ETHYL (E)-3-{3-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL (E)-3-{3-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOATE involves its interaction with specific molecular targets. The benzodioxole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, including anti-inflammatory and cytotoxic activities .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(6-(2-bromobenzoyl)benzo[d][1,3]dioxol-5-yl)acetate
- 3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPANOIC ACID
- Paroxetine
Uniqueness
ETHYL (E)-3-{3-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOATE is unique due to its combination of a benzodioxole moiety with a cyano and ester functional group. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .
Properties
IUPAC Name |
ethyl (E)-3-[3-(1,3-benzodioxol-5-yloxymethyl)-4-methoxyphenyl]-2-cyanoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c1-3-25-21(23)15(11-22)8-14-4-6-18(24-2)16(9-14)12-26-17-5-7-19-20(10-17)28-13-27-19/h4-10H,3,12-13H2,1-2H3/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSJBKDZGUTIHL-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)OC)COC2=CC3=C(C=C2)OCO3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC(=C(C=C1)OC)COC2=CC3=C(C=C2)OCO3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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